REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:8]=1[CH3:14])=[O:5].N1C=CC=CC=1.[F:28][CH2:29][C:30](Cl)=[O:31]>O1CCCC1>[F:28][CH2:29][C:30]([NH:1][C:2]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:8]=1[CH3:14])=[O:5])=[O:31]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)NC2=C(C=C(C=C2)C)C)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
FCC(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove tetrahydrofuran, and 100 ml of water
|
Type
|
ADDITION
|
Details
|
are added to the residue
|
Type
|
CUSTOM
|
Details
|
Crystalline precipitates
|
Type
|
FILTRATION
|
Details
|
are collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of dimethylformamide and ethanol (1:2)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FCC(=O)NC1=C(C(=O)NC2=C(C=C(C=C2)C)C)C=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |